Decanedioic acid-d16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

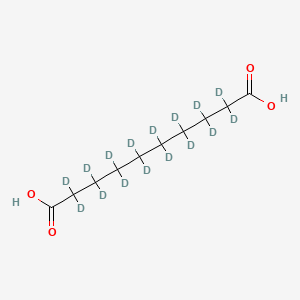

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXRPHRNRROMY-SADLKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,10-Decanedioic-D16 Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, experimental applications, and potential biological relevance of 1,10-Decanedioic-D16 acid. This deuterated analog of sebacic acid is a valuable tool in metabolic research, analytical chemistry, and drug development, primarily serving as a stable isotope-labeled internal standard.

Core Chemical and Physical Properties

1,10-Decanedioic-D16 acid, also known as sebacic acid-d16, is a saturated dicarboxylic acid where all sixteen hydrogen atoms on the carbon chain have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, sebacic acid.

Quantitative Data Summary

The key physical and chemical properties of 1,10-Decanedioic-D16 acid are summarized in the table below for easy reference.

| Property | Value |

| Synonyms | Sebacic acid-d16, Decanedioic acid-d16, 1,8-Octanedicarboxylic-d16 acid |

| Molecular Formula | C₁₀H₂D₁₆O₄ |

| Molecular Weight | 218.35 g/mol |

| CAS Number | 73351-71-0 |

| Appearance | White to off-white solid, powder, or flaky crystals |

| Melting Point | 133-137 °C |

| Boiling Point | 294.5 °C (at 760 mmHg) |

| Solubility | Slightly soluble in water (1 g/L); Soluble in alcohol and ether |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Protocols and Applications

1,10-Decanedioic-D16 acid is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in common analytical techniques.

Synthesis of α-Deuterated Carboxylic Acids

A general and environmentally friendly method for synthesizing deuterated carboxylic acids involves the use of D₂O.[1]

Methodology:

-

The corresponding non-deuterated malonic acid derivative is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D₂O).

-

This is followed by decarboxylation.

-

This process is efficient and typically does not require organic solvents or other additives, yielding highly pure deuterated carboxylic acids.[1]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common application for 1,10-Decanedioic-D16 acid, enabling precise quantification of endogenous sebacic acid in biological matrices.[2][3][4]

Sample Preparation (from Human Plasma):

-

To a plasma sample, add a known concentration of 1,10-Decanedioic-D16 acid as the internal standard.

-

Perform lipid extraction using a solvent system such as hexane/isopropanol (3:2, v/v).[3]

-

Vortex the mixture and incubate at -20 °C for 10 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4 °C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent (e.g., 80% methanol) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with an isocratic mobile phase, such as 90% acetonitrile, 10% water, and 2 mM ammonium acetate, to enhance the negative electrospray ionization (ESI) response.[2][3]

-

Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Detection is performed using Multiple Reaction Monitoring (MRM).[2][3] Monitor the specific precursor-to-product ion transitions for both sebacic acid and 1,10-Decanedioic-D16 acid.

-

Quantification: The ratio of the peak area of endogenous sebacic acid to the peak area of the 1,10-Decanedioic-D16 acid internal standard is used to calculate the concentration of sebacic acid in the original sample.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, dicarboxylic acids require derivatization to increase their volatility.

Derivatization (Silylation):

-

Extract the dicarboxylic acids from the sample matrix using a suitable organic solvent like methanol.[5]

-

Dry the extract completely.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][6]

-

Heat the reaction mixture (e.g., at 70°C for 90 minutes) to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.[5]

GC-MS Analysis:

-

Separation: Use a non-polar capillary column, such as an HP-5, with helium as the carrier gas.[5]

-

Detection: The mass spectrometer can be operated in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5] The deuterated standard will be distinguishable by its higher mass-to-charge ratio.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential biological pathway related to the non-deuterated analog of this compound.

References

- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,10-Decanedioic-D16 Acid in Quantitative Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanedioic-D16 acid, a deuterated form of sebacic acid, is a crucial tool in the field of lipidomics and metabolic research. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of fatty acids and other lipids in complex biological samples. This technical guide provides an in-depth overview of its properties, applications, and the methodologies for its use, aimed at professionals in research and drug development.

Core Data Presentation

The physicochemical properties of 1,10-Decanedioic-D16 acid are summarized below. While a specific Certificate of Analysis with purity and isotopic enrichment was not publicly available, typical specifications for such standards are high, often exceeding 98% chemical purity and 98 atom % isotopic enrichment.

| Property | Value | Reference |

| CAS Number | 73351-71-0 | [1][2][3][4] |

| Molecular Formula | C10H2D16O4 | [1] |

| Molecular Weight | 218.35 g/mol | [1][5] |

| Synonyms | Decanedioic-d16 acid, Sebacic acid-d16 | [1][5] |

| Unlabeled CAS Number | 111-20-6 (Sebacic Acid) | [1] |

Experimental Protocols

The primary experimental application of 1,10-Decanedioic-D16 acid is as an internal standard in quantitative mass spectrometry-based lipidomics.[6][7][8][9] The following is a representative protocol for the analysis of fatty acids in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS).

Preparation of Internal Standard Stock Solution

-

Acquire High-Purity Standard : Obtain 1,10-Decanedioic-D16 acid from a reputable supplier.

-

Gravimetric Preparation : Accurately weigh a precise amount of the standard using an analytical balance.

-

Solubilization : Dissolve the weighed standard in a high-purity organic solvent, such as ethanol or methanol, to create a concentrated stock solution. Store this solution in an amber glass vial at -20°C or -80°C.[10]

Sample Preparation and Lipid Extraction

-

Sample Thawing : Thaw frozen plasma samples on ice.

-

Internal Standard Spiking : Add a known volume of the 1,10-Decanedioic-D16 acid working solution to a microcentrifuge tube.

-

Sample Addition : Add a precise volume of the plasma sample to the tube containing the internal standard and briefly vortex.[10]

-

Lipid Extraction :

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[9]

-

Vortex vigorously to ensure thorough mixing.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.[9]

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids.[10]

-

Dry the extracted lipids under a gentle stream of nitrogen.[10]

-

Derivatization of Fatty Acids

-

To increase volatility for GC analysis, the extracted fatty acids must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs).

-

Reagent : A solution of boron trifluoride (BF3) in methanol (e.g., 14% w/v) is a common and effective derivatization agent.[9]

-

Procedure :

-

Add the BF3-methanol reagent to the dried lipid extract.

-

Heat the mixture in a sealed vial at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 15-30 minutes).

-

Cool the reaction mixture and add water and a non-polar solvent like hexane or isooctane to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic layer containing the FAMEs for GC-MS analysis.

-

GC-MS Analysis

-

Injection : Inject a small volume (e.g., 1 µL) of the extracted FAMEs onto the GC column.

-

Chromatographic Separation : Use a suitable capillary column (e.g., a TG-5MS) to separate the different FAMEs based on their boiling points and polarity.

-

Mass Spectrometry Detection : As the FAMEs elute from the GC column, they are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the deuterated internal standard.

Data Analysis and Quantification

-

Peak Integration : Integrate the peak areas of the target fatty acid analytes and the 1,10-Decanedioic-D16 acid internal standard.

-

Calibration Curve : Prepare a series of calibration standards with known concentrations of the non-labeled fatty acids and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantification : Determine the concentration of the fatty acids in the biological samples by calculating the analyte-to-internal standard peak area ratio and interpolating the concentration from the calibration curve.[10]

Mandatory Visualizations

Experimental Workflow for Quantitative Lipid Analysis

The following diagram illustrates the general workflow for using 1,10-Decanedioic-D16 acid as an internal standard in a lipidomics experiment.

Caption: Experimental workflow for fatty acid analysis.[9]

Metabolic Pathway of Decanedioic Acid (Sebacic Acid)

While 1,10-Decanedioic-D16 acid is primarily used as an analytical standard, its non-deuterated counterpart, decanedioic acid (sebacic acid), is a product of fatty acid metabolism. The following diagram outlines its formation and subsequent degradation.[11]

Caption: Metabolic pathway of decanedioic acid.

Conclusion

1,10-Decanedioic-D16 acid is an indispensable tool for accurate and precise quantification of fatty acids in complex biological matrices. Its use as an internal standard corrects for variability throughout the analytical workflow, from sample preparation to instrument analysis, thereby ensuring the reliability of quantitative data in lipidomics research and drug development. Understanding the principles of its application and the metabolic context of its non-deuterated form is essential for its effective use in scientific investigation.

References

- 1. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1,10-Decanedioic-D16 acid | C10H18O4 | CID 71309007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,10-Decanedioic-D16 Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-decanedioic-d16 acid, also known as deuterated sebacic acid. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry analysis. This document details the most plausible synthetic routes, experimental protocols, and characterization data.

Introduction

1,10-Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid. Its fully deuterated analog, 1,10-decanedioic-d16 acid (C10D16H2O4), is a stable isotope-labeled compound where all sixteen hydrogen atoms on the alkyl chain have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. Its use is crucial in pharmacokinetic and metabolic studies of fatty acids and related disorders.

Synthetic Methodologies

The synthesis of 1,10-decanedioic-d16 acid can be approached through several methods. The most direct and efficient method involves the hydrogen-deuterium (H/D) exchange of the readily available non-deuterated sebacic acid.

Hydrothermal Hydrogen-Deuterium Exchange

A robust method for the perdeuteration of dicarboxylic acids is hydrothermal H/D exchange using deuterium oxide (D₂O) at elevated temperatures. This method has been shown to be effective for the deuteration of various organic molecules, including dicarboxylic acids. The high temperature and pressure facilitate the exchange of all non-exchangeable C-H bonds for C-D bonds.

Experimental Protocol:

A detailed experimental protocol for the hydrothermal H/D exchange of a dicarboxylic acid is as follows:

-

Reactant Preparation: In a high-pressure reactor, place 1,10-decanedioic acid (sebacic acid) and deuterium oxide (D₂O, 99.8 atom % D). A catalyst, such as palladium on carbon (Pd/C), can be added to facilitate the exchange, though the reaction can also proceed without a catalyst at sufficiently high temperatures.

-

Reaction Conditions: Seal the reactor and heat it to a temperature in the range of 150-250 °C. The reaction is typically run for 24 to 72 hours to ensure complete deuteration. The pressure inside the reactor will increase due to the vapor pressure of D₂O at the elevated temperature.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. The deuterated product can be isolated by filtration to remove the catalyst (if used), followed by evaporation of the D₂O under reduced pressure.

-

Purification: The resulting solid, 1,10-decanedioic-d16 acid, can be further purified by recrystallization from a suitable solvent, such as a mixture of D₂O and a deuterated organic solvent, to ensure high chemical and isotopic purity.

Alternative Synthetic Routes

While direct H/D exchange is the most common method, other synthetic strategies could be employed, although they are generally more complex. One such approach involves the synthesis from a deuterated precursor. For instance, the Kolbe electrolysis of deuterated adipic acid could theoretically yield deuterated sebacic acid. However, the availability of the deuterated starting material is a significant limitation. Another possibility is the catalytic deuteration of an unsaturated precursor like dec-5-enedioic acid, but this would only deuterate the double bond and not the entire alkyl chain.

Quantitative Data

The yield and isotopic purity are critical parameters for the synthesis of isotopically labeled compounds. The data presented below is based on typical outcomes for hydrothermal deuteration of long-chain dicarboxylic acids.

| Parameter | Value | Reference |

| Chemical Yield | > 90% | Adapted from similar deuteration protocols. |

| Isotopic Purity (Atom % D) | ≥ 98% | Commercially available standards.[1] |

| Chemical Purity | > 98% | Commercially available standards.[1] |

Characterization

The successful synthesis of 1,10-decanedioic-d16 acid is confirmed through various analytical techniques.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight and isotopic enrichment of the deuterated compound. The molecular weight of 1,10-decanedioic-d16 acid is approximately 218.35 g/mol , which is significantly higher than that of the non-deuterated sebacic acid (202.25 g/mol ).[2] The mass spectrum will show a characteristic isotopic cluster corresponding to the perdeuterated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the absence of protons in the alkyl chain, indicating a high level of deuteration. The spectrum of a highly enriched sample will show a significant reduction or complete disappearance of the signals corresponding to the methylene protons of sebacic acid. ¹³C NMR spectroscopy can be used to confirm the integrity of the carbon skeleton.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,10-decanedioic-d16 acid via hydrothermal H/D exchange.

Caption: Workflow for the synthesis of 1,10-decanedioic-d16 acid.

Logical Relationship of Deuteration Methods

The following diagram illustrates the relationship between different potential methods for the synthesis of deuterated dicarboxylic acids.

Caption: Relationship between deuteration synthesis strategies.

Conclusion

The synthesis of 1,10-decanedioic-d16 acid is most effectively achieved through direct hydrogen-deuterium exchange of sebacic acid in deuterium oxide, a method capable of producing the desired product with high isotopic and chemical purity. This technical guide provides researchers and drug development professionals with the foundational knowledge required to understand and potentially implement the synthesis of this important isotopically labeled compound for advanced research applications.

References

In-Depth Technical Guide: 1,10-Decanedioic-D16 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,10-Decanedioic-D16 acid, a deuterated form of sebacic acid. The primary application of this stable isotope-labeled compound is as an internal standard for the precise quantification of endogenous sebacic acid in complex biological matrices. This guide covers its molecular properties, detailed experimental protocols for its use in mass spectrometry-based quantification, and the metabolic context of its non-deuterated analogue, sebacic acid.

Core Molecular and Physical Properties

1,10-Decanedioic-D16 acid is a synthetic isotopologue of sebacic acid where sixteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a distinct mass difference, which is fundamental to its application in analytical chemistry, while maintaining nearly identical chemical and physical properties to its natural counterpart.

| Property | Value | Citation |

| Molecular Formula | C10H2D16O4 | [1] |

| Molecular Weight | 218.35 g/mol | [1] |

| Synonyms | Decanedioic-d16 acid, Sebacic acid-d16 | [1] |

| Physical Format | Neat (pure substance) | [1] |

| Unlabelled CAS Number | 111-20-6 (Sebacic Acid) | [1] |

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of 1,10-Decanedioic-D16 acid is as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard is considered the gold standard for accurate and precise quantification of analytes in complex biological samples such as plasma, urine, and tissue extracts.

The rationale for using a deuterated internal standard is to correct for variability that can be introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Since the deuterated standard has virtually identical chemical and physical properties to the analyte of interest (sebacic acid), it will behave similarly during extraction, derivatization, and chromatography. However, due to its higher mass, it can be distinguished by the mass spectrometer. By adding a known amount of 1,10-Decanedioic-D16 acid to each sample at the beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which provides a more accurate and reproducible measurement compared to using an external calibration curve alone.[2][3]

Experimental Workflow for Quantification of Sebacic Acid

The following diagram illustrates a typical workflow for the quantification of sebacic acid in a biological sample using 1,10-Decanedioic-D16 acid as an internal standard.

References

Deuterated Sebacic Acid for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, has garnered significant interest in various research fields, including metabolic diseases and drug development. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, offers unique advantages for in-depth studies. The kinetic isotope effect, stemming from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic profiles, potentially enhancing the pharmacokinetic properties of parent molecules. This technical guide provides a comprehensive overview of deuterated sebacic acid for research applications, covering its synthesis, potential metabolic advantages, analytical methods, and its role in modulating specific signaling pathways.

Synthesis of Deuterated Sebacic Acid

While specific protocols for the synthesis of deuterated sebacic acid are not extensively detailed in publicly available literature, a plausible approach involves the deuteration of sebacic acid precursors or direct hydrogen/deuterium (H/D) exchange on the sebacic acid molecule. One such strategy is the tetradeuteration at the α- and β-positions of straight-chain fatty acids, which can be adapted for dicarboxylic acids like sebacic acid.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for deuterated sebacic acid.

Experimental Protocol: Hypothetical Synthesis of α,α',β,β'-Tetradeuterated Sebacic Acid

This protocol is a hypothetical adaptation based on methods for deuterating other fatty acids.

-

Activation of Sebacic Acid:

-

React sebacic acid with a suitable activating agent, such as pentafluorophenol, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding activated diester.

-

Purify the activated diester using column chromatography.

-

-

Catalytic Hydrogen/Deuterium Exchange:

-

Dissolve the activated sebacic acid diester in a suitable solvent.

-

Add a deuterium source, such as deuterium oxide (D₂O), and a catalyst, for example, triethylamine (Et₃N).

-

Heat the reaction mixture under an inert atmosphere and monitor the progress of deuteration by mass spectrometry to confirm the incorporation of four deuterium atoms.

-

-

Hydrolysis:

-

Once the desired level of deuteration is achieved, hydrolyze the deuterated ester back to the carboxylic acid using standard procedures, such as treatment with a mild base followed by acidification.

-

Purify the final deuterated sebacic acid product by recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure and isotopic purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

-

Metabolic and Pharmacokinetic Profile

Deuteration can significantly alter the metabolic fate and pharmacokinetic profile of a molecule. By replacing hydrogen with deuterium at metabolically labile positions, the rate of enzymatic degradation can be slowed, potentially leading to a longer half-life and improved bioavailability.

Pharmacokinetic Parameters of Non-Deuterated Sebacic Acid:

| Parameter | Human (Intravenous) | Rat (Intraperitoneal) |

| Half-life (t½) | 80.6 min | 31.5 min |

| Volume of Distribution (Vd) | 8.39 ± 0.69 L | 26.8 mL/100g |

| Plasma Clearance | 72 mL/min | 0.291 mL/min/100g (renal) |

Note: This table summarizes data for non-deuterated sebacic acid. Direct comparative pharmacokinetic data for deuterated sebacic acid is not currently available in the public domain.

Potential Advantages of Deuterated Sebacic Acid:

-

Improved Metabolic Stability: Deuteration at sites of oxidation can slow down the metabolism of sebacic acid, potentially leading to a longer duration of action.

-

Reduced Formation of Metabolites: By slowing metabolism, the formation of potentially undesirable metabolites could be reduced.

-

Enhanced Therapeutic Efficacy: A longer half-life and sustained plasma concentrations could lead to improved therapeutic outcomes in applications where sebacic acid is being investigated as a therapeutic agent.

Anti-Inflammatory Signaling Pathway of Sebacic Acid

Recent research has elucidated the anti-inflammatory properties of sebacic acid, particularly its ability to modulate the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. Sebacic acid has been shown to selectively decrease the expression of interleukin-6 (IL-6), a key pro-inflammatory cytokine.

This effect is mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, sebacic acid suppresses the nuclear translocation of interferon regulatory factor 3 (IRF3), a critical transcription factor for the induction of interferon-β (IFN-β). The subsequent reduction in IFN-β production leads to decreased phosphorylation of STAT1 and STAT3, which are essential for the transcriptional activation of the IL-6 gene.[1]

Caption: Sebacic acid inhibits LPS-induced IL-6 expression.

Experimental Protocol: Investigating the Effect of Deuterated Sebacic Acid on the TLR4 Signaling Pathway

-

Cell Culture and Treatment:

-

Culture human THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Pre-treat the differentiated macrophages with varying concentrations of deuterated sebacic acid for a specified period (e.g., 24 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for different time points.

-

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression levels of IL-6, TNF-α, IL-1β, and IFN-β using quantitative real-time PCR (qPCR).

-

-

Western Blot Analysis:

-

Prepare whole-cell lysates and nuclear extracts from the treated cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies against phosphorylated and total forms of IRF3, STAT1, and STAT3.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

-

Immunofluorescence Microscopy:

-

Grow differentiated THP-1 cells on coverslips.

-

After treatment with deuterated sebacic acid and LPS, fix and permeabilize the cells.

-

Incubate with an antibody against IRF3.

-

Use a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).

-

Visualize the subcellular localization of IRF3 using a fluorescence microscope to assess nuclear translocation.

-

Analytical Methods

The analysis of deuterated sebacic acid requires methods that can distinguish it from its endogenous, non-deuterated counterpart. Mass spectrometry is the primary technique for this purpose.

Analytical Techniques:

| Technique | Sample Preparation | Detection Principle | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization (e.g., silylation) to increase volatility. | Separation by gas chromatography followed by mass analysis of fragments. | High resolution and sensitivity for quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct injection of extracted samples. | Separation by liquid chromatography followed by mass analysis. | Suitable for non-volatile compounds and complex biological matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolution in a deuterated solvent. | Detects the magnetic properties of atomic nuclei. | Provides detailed structural information and confirms the position of deuterium labeling. |

Table of Expected Mass Shifts for Deuterated Sebacic Acid:

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Sebacic Acid | C₁₀H₁₈O₄ | 202.1205 |

| d₄-Sebacic Acid | C₁₀H₁₄D₄O₄ | 206.1456 |

Conclusion

Deuterated sebacic acid is a valuable tool for researchers in drug development and metabolic studies. Its altered metabolic profile, due to the kinetic isotope effect, allows for more detailed investigations into the pharmacokinetics and pharmacodynamics of sebacic acid. The ability to trace the metabolic fate of the deuterated molecule provides a powerful method for understanding its mechanism of action and potential therapeutic applications. The anti-inflammatory properties of sebacic acid, mediated through the inhibition of the TLR4-IRF3-IFN-β-STAT pathway, present an exciting avenue for future research, where deuterated sebacic acid can be instrumental in elucidating the precise molecular interactions and therapeutic potential of this dicarboxylic acid. Further studies are warranted to establish a definitive synthesis protocol and to directly compare the pharmacokinetic and metabolic profiles of deuterated and non-deuterated sebacic acid.

References

Isotopic Labeling with 1,10-Decanedioic-D16 Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their stable isotopes, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of compounds without altering their fundamental chemical properties. 1,10-Decanedioic-D16 acid, a deuterated analog of sebacic acid, serves as a valuable tool in metabolic research and drug development. Its incorporation of 16 deuterium atoms provides a significant mass shift, enabling sensitive and specific detection by mass spectrometry. This technical guide provides a comprehensive overview of the applications and methodologies associated with the use of 1,10-Decanedioic-D16 acid.

This guide will delve into the core applications of this isotopically labeled compound, including its use as a metabolic tracer to elucidate biochemical pathways and as an internal standard for the precise quantification of endogenous dicarboxylic acids. Detailed experimental protocols, data presentation formats, and visualizations of relevant metabolic pathways are provided to assist researchers in designing and executing robust studies.

Core Applications

The primary applications of 1,10-Decanedioic-D16 acid in research and drug development are:

-

Metabolic Flux Analysis: As a metabolic tracer, 1,10-Decanedioic-D16 acid can be introduced into a biological system to follow the metabolic pathways of medium-chain dicarboxylic acids. This is particularly relevant in studying fatty acid oxidation and its interplay with central carbon metabolism.

-

Quantitative Bioanalysis: Due to its chemical similarity to endogenous dicarboxylic acids and its distinct mass, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of these analytes in complex biological matrices like plasma, urine, and tissue extracts.

-

Drug Development: In preclinical and clinical studies, deuterated compounds are used to investigate the pharmacokinetics and metabolism of new drug candidates. While not a drug itself, 1,10-Decanedioic-D16 acid can be used in drug-drug interaction studies to probe the activity of metabolic enzymes and transporters involved in dicarboxylic acid metabolism.

Data Presentation: Pharmacokinetic and Metabolic Parameters

| Parameter | Value | Biological System | Reference |

| Pharmacokinetics of Sebacic Acid (Unlabeled) | |||

| Plasma Half-life | 38.71 min | Rats | [1] |

| Apparent Volume of Distribution | 8.39 ± 0.69 L | Humans | [2] |

| Plasma Clearance | 72 mL/min | Humans | [2] |

| Urinary Excretion (unchanged) | ~35% of administered dose | Rats | [1] |

| Elimination as CO2 | ~25% of administered dose | Rats | [1] |

| Metabolic Fate of Dicarboxylic Acids | |||

| Primary Metabolic Pathway | Peroxisomal β-oxidation | Rat Liver | [3] |

| Chain-shortened Metabolites | Suberic acid (C8), Adipic acid (C6) | Rat Liver | [3] |

| Terminal Metabolite | Succinic acid (enters TCA cycle) | Rat Liver | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving 1,10-Decanedioic-D16 acid.

Protocol 1: Quantification of Dicarboxylic Acids in Plasma using 1,10-Decanedioic-D16 Acid as an Internal Standard

This protocol describes the use of 1,10-Decanedioic-D16 acid as an internal standard for the accurate quantification of endogenous sebacic acid and other dicarboxylic acids in plasma samples by LC-MS/MS.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of 1,10-Decanedioic-D16 acid (e.g., 100 ng/mL).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MS Parameters:

-

Ion Source: ESI (-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sebacic Acid (unlabeled): Precursor ion (m/z) 201.1 -> Product ion (m/z) 183.1

-

1,10-Decanedioic-D16 Acid (Internal Standard): Precursor ion (m/z) 217.2 -> Product ion (m/z) 197.2

-

(Note: These transitions should be optimized for the specific instrument used.)

-

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the dicarboxylic acids in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Flux Analysis using 1,10-Decanedioic-D16 Acid

This protocol outlines a general workflow for tracing the metabolic fate of 1,10-Decanedioic-D16 acid in a cell culture model.

1. Cell Culture and Labeling:

-

Culture cells of interest to mid-log phase.

-

Replace the standard culture medium with a medium containing a known concentration of 1,10-Decanedioic-D16 acid. The concentration should be optimized to be non-toxic and sufficient for detection.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time-dependent incorporation and metabolism of the labeled substrate.

2. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold extraction solvent (e.g., 80:20 methanol:water) pre-chilled to -80°C.

-

Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

3. LC-MS/MS Analysis for Isotope Tracing:

-

Use an LC-MS/MS method similar to Protocol 1, but with an expanded list of MRM transitions to monitor for potential deuterated metabolites.

-

Predicted Deuterated Metabolites and their theoretical m/z (for the [M-H]- ion):

-

d12-Suberic acid (C8): m/z 185.1

-

d8-Adipic acid (C6): m/z 153.1

-

d4-Succinic acid (C4): m/z 121.0

-

-

(Note: The exact number of deuterium atoms retained in the metabolites will depend on the specific enzymatic reactions of β-oxidation.)

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can also be used to confirm the identity of labeled metabolites by accurate mass measurement and fragmentation analysis.

4. Data Analysis:

-

Analyze the mass isotopologue distribution of the downstream metabolites at each time point.

-

The fractional labeling of each metabolite can be calculated to determine the contribution of 1,10-Decanedioic-D16 acid to its synthesis.

-

Metabolic flux models can be used to quantify the rates of the underlying biochemical reactions.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the use of 1,10-Decanedioic-D16 acid.

Caption: Workflow for quantitative analysis using 1,10-Decanedioic-D16 acid.

Caption: Metabolic fate of 1,10-Decanedioic-D16 acid.

Conclusion

1,10-Decanedioic-D16 acid is a versatile and indispensable tool for researchers in the fields of metabolomics, pharmacology, and drug development. Its utility as a stable isotope-labeled tracer enables the detailed elucidation of metabolic pathways, while its properties as an internal standard ensure the accuracy and reliability of quantitative measurements of endogenous dicarboxylic acids. The protocols and information provided in this guide offer a solid foundation for the successful implementation of studies utilizing this powerful research compound. As analytical technologies continue to advance, the applications of such isotopically labeled molecules will undoubtedly expand, providing deeper insights into the complexities of biological systems.

References

- 1. Tracer study of metabolism and tissue distribution of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic effects and disposition of sebacate, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Six weeks' sebacic acid supplementation improves fasting plasma glucose, HbA1c and glucose tolerance in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of 1,10-Decanedioic-D16 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1,10-Decanedioic-D16 acid, a deuterated form of sebacic acid. This isotopically labeled compound serves as a valuable internal standard in mass spectrometry-based quantitative analysis, particularly in metabolomics and pharmacokinetic studies. Understanding its physical properties is crucial for its proper handling, storage, and application in experimental settings.

Core Physical and Chemical Properties

1,10-Decanedioic-D16 acid is a white solid at room temperature.[1] The introduction of sixteen deuterium atoms significantly increases its molecular weight compared to its non-deuterated counterpart, sebacic acid. This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data available for 1,10-Decanedioic-D16 acid. For comparative purposes, data for the non-deuterated sebacic acid is also included where available.

| Property | 1,10-Decanedioic-D16 Acid | Sebacic Acid (non-deuterated) |

| Molecular Formula | C₁₀H₂D₁₆O₄[1] | C₁₀H₁₈O₄ |

| Molecular Weight | 218.35 g/mol [1][2] | 202.25 g/mol |

| Exact Mass | 218.2209 g/mol [3][4] | 202.1205 g/mol |

| Melting Point | 127 - 129 °C[1] | 131 - 134.5 °C |

| Boiling Point | 294.5 °C (at 100 mmHg)[5] | 294.5 °C (at 100 mmHg) |

| Density | Data not available | ~1.209 g/cm³ |

| Solubility | DMSO (Slightly), Methanol (Slightly)[1] | Water (0.1 g/100 mL), soluble in ethanol and ether[6] |

| Appearance | White to Off-White Solid[1] | White flaky crystals or powder[6] |

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of 1,10-Decanedioic-D16 acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of 1,10-Decanedioic-D16 acid is added to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved 1,10-Decanedioic-D16 acid in the filtrate is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a chemical standard like 1,10-Decanedioic-D16 acid.

Spectroscopic Data

While specific spectra for 1,10-Decanedioic-D16 acid are not widely published, the expected spectral characteristics can be inferred from the structure and comparison with its non-deuterated analog.

-

Mass Spectrometry (MS): The key feature in the mass spectrum of 1,10-Decanedioic-D16 acid is the molecular ion peak corresponding to its deuterated mass (218.35 m/z). The isotopic purity can also be assessed by the absence or low abundance of the non-deuterated molecular ion (202.25 m/z).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A proton NMR spectrum would show a significant reduction or absence of signals in the aliphatic region where the methylene protons would typically appear in sebacic acid. Residual proton signals may be present depending on the isotopic purity. The carboxylic acid protons would still be observable, although their chemical shift may be influenced by the deuterated backbone.

-

²H (Deuterium) NMR: A deuterium NMR spectrum would show signals corresponding to the deuterated positions, confirming the location of the isotopic labels.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the ten carbon atoms. The signals for the deuterated carbons would appear as multiplets due to coupling with deuterium, and their relaxation times would be altered.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid functional groups, including a broad O-H stretch and a strong C=O stretch. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of sebacic acid.

This technical guide provides a summary of the available physical characteristics of 1,10-Decanedioic-D16 acid. For lot-specific data, researchers should refer to the certificate of analysis provided by the supplier.

References

- 1. 1,10-DECANEDIOIC-D16 ACID | 38085-96-0 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]

- 4. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]

- 5. 1,10-DECANEDIOIC-D16 ACID|lookchem [lookchem.com]

- 6. DECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

In-Depth Technical Guide to the Purity Specifications of 1,10-Decanedioic-D16 Acid

This technical guide provides a comprehensive overview of the purity specifications for 1,10-Decanedioic-D16 acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key purity parameters, detailed experimental protocols for their determination, and a logical workflow for quality control analysis.

Data Presentation: Purity Specifications

The purity of 1,10-Decanedioic-D16 acid is primarily assessed based on its chemical and isotopic purity. The following table summarizes the typical specifications for this stable isotope-labeled compound.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Purity (Deuterium Enrichment) | ≥ 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols

Detailed methodologies for the determination of chemical and isotopic purity are crucial for ensuring the quality and reliability of 1,10-Decanedioic-D16 acid in research and development applications.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is required to convert the analyte into a more volatile form suitable for GC-MS analysis. Esterification to form the dimethyl ester is a common and effective method.

a) Derivatization: Esterification with BF₃-Methanol

-

Sample Preparation: Accurately weigh approximately 1 mg of 1,10-Decanedioic-D16 acid into a clean, dry reaction vial.

-

Reagent Addition: Add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-MeOH) solution to the vial.

-

Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath to ensure complete esterification to 1,10-dimethyldecanedioate-D16.

-

Extraction: After cooling to room temperature, add 500 µL of saturated sodium chloride solution and 600 µL of hexane. Vortex vigorously for 1 minute to extract the derivatized product into the organic layer.

-

Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample for Injection: Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

b) GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Data Analysis: The chemical purity is determined by calculating the peak area percentage of the derivatized 1,10-Decanedioic-D16 acid relative to the total peak areas in the chromatogram.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. For highly deuterated species like 1,10-Decanedioic-D16 acid, both proton (¹H) and deuterium (²H) NMR can be employed.

a) ¹H NMR for Residual Proton Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1,10-Decanedioic-D16 acid in a suitable deuterated solvent (e.g., DMSO-d₆) that does not have signals overlapping with the expected residual proton signals of the analyte.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons.

-

Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals of 1,10-Decanedioic-D16 acid to the integral of a known internal standard.

b) ²H NMR for Direct Deuterium Analysis

For compounds with high levels of deuterium enrichment (>98%), ²H NMR is often a more direct and accurate method.

-

Sample Preparation: Dissolve 10-20 mg of 1,10-Decanedioic-D16 acid in a non-deuterated solvent (e.g., DMSO) to avoid a large solvent signal in the deuterium spectrum.

-

Instrumentation: An NMR spectrometer equipped with a broadband probe capable of observing the deuterium frequency.

-

Data Acquisition: Acquire the ²H NMR spectrum. The deuterium signals will appear at chemical shifts corresponding to the positions of deuteration.

-

Data Analysis: The atom % D enrichment can be calculated by integrating the deuterium signals and comparing them to an internal reference of known deuterium content, or by analyzing the relative intensities of the deuterium signals corresponding to different positions in the molecule.

Mandatory Visualization

The following diagram illustrates the quality control workflow for the analysis of 1,10-Decanedioic-D16 acid.

Navigating the Isotopic Landscape: A Technical Guide to the Storage and Handling of Deuterated Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and best practices for the storage and handling of deuterated dicarboxylic acids. These isotopically labeled compounds are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. Maintaining their chemical and isotopic integrity is paramount for reliable and reproducible experimental outcomes. This document outlines recommended storage conditions, handling procedures, stability considerations, and detailed experimental protocols.

Core Principles of Storage and Handling

The primary challenges in maintaining the integrity of deuterated dicarboxylic acids are mitigating hygroscopicity, preventing hydrogen-deuterium (H-D) exchange, and avoiding chemical degradation.[1] Adherence to proper storage and handling protocols is crucial to safeguard these valuable reagents.

Key Recommendations:

-

Protection from Moisture: Dicarboxylic acids can be hygroscopic, readily absorbing atmospheric moisture.[2][3] This can lead to inaccurate weighing and potentially facilitate H-D exchange. It is imperative to store these compounds in a dry environment, such as a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or within a glove box with a controlled low-humidity atmosphere.

-

Inert Atmosphere: To minimize contact with atmospheric moisture and oxygen, deuterated dicarboxylic acids should be stored under an inert atmosphere, such as nitrogen or argon.[1] This is particularly critical for long-term storage and for compounds that are sensitive to oxidation.

-

Temperature Control: To minimize chemical degradation, storage at reduced temperatures is generally recommended. For long-term storage, temperatures of -20°C are often suitable for solid compounds.[1] Always consult the manufacturer's specific recommendations. When removing from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside.[1]

-

Light Protection: Exposure to light, especially UV radiation, can catalyze the degradation of organic compounds.[1] Therefore, storing deuterated dicarboxylic acids in amber vials or other light-protecting containers is essential.

-

Container Integrity: Use vials with tight-fitting seals to prevent the ingress of moisture and air. For solutions, vials with septa can allow for the removal of the compound with a syringe under an inert atmosphere.

A logical workflow for the general handling of deuterated dicarboxylic acids is presented below.

Quantitative Data on Physical and Chemical Properties

Comprehensive quantitative data for deuterated dicarboxylic acids is not always readily available. The following table summarizes available data for select deuterated dicarboxylic acids and their non-deuterated counterparts for comparison. Deuteration typically has a minor effect on macroscopic physical properties like melting point and solubility but can slightly alter acidity (pKa).[4][5]

| Compound | Deuterated/ Non-deuterated | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water | pKa1 | pKa2 |

| Oxalic Acid | Deuterated (d2) | 92.04 | Data not readily available | Soluble[4] | Data not readily available | Data not readily available |

| Non-deuterated | 90.03 | 189-191 (anhydrous)[6] | 9.5 g/100 mL at 20°C[6] | 1.25 | 4.28 | |

| Malonic Acid | Deuterated (d4) | 108.09 | 132-135 (decomposes)[7] | Data not readily available | Data not readily available | Data not readily available |

| Non-deuterated | 104.06 | 135-137 (decomposes)[8] | 76.3 g/100 mL[8] | 2.83[9] | 5.69[9] | |

| Succinic Acid | Deuterated (d4) | 122.11 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Non-deuterated | 118.09 | 185-187 | 5.8 g/100 mL at 20°C | 4.21 | 5.64 | |

| Glutaric Acid | Deuterated (d4) | 136.14 | Data not readily available | ≥ 100 mg/mL[10] | Data not readily available | Data not readily available |

| Non-deuterated | 132.12 | 95-98[11] | >50 g/100 mL[11] | 4.34 | 5.42 | |

| Adipic Acid | Deuterated (d10) | 156.20 | 151-154[1] | Data not readily available | Data not readily available | Data not readily available |

| Non-deuterated | 146.14 | 152.1[12] | 2.4 g/100 mL at 25°C[12] | 4.41[12] | 5.41[12] |

Note on Hygroscopicity: While specific data on the hygroscopicity of deuterated dicarboxylic acids is limited, studies on their non-deuterated analogues indicate varied behavior. For instance, malonic and glutaric acids are known to be hygroscopic, absorbing water at relative humidities well below their deliquescence point, while oxalic and succinic acids show very little water uptake.[3] It is prudent to assume that deuterated dicarboxylic acids will exhibit similar hygroscopic tendencies to their non-deuterated counterparts.

Experimental Protocols

Protocol for pH Stability Study of a Deuterated Dicarboxylic Acid

This protocol outlines a forced degradation study to assess the stability of a deuterated dicarboxylic acid under various pH conditions.

1. Materials:

-

Deuterated dicarboxylic acid

-

Buffer solutions (e.g., pH 2, 4, 7, 9, 12)

-

0.1 M Hydrochloric acid and 0.1 M Sodium hydroxide

-

Acetonitrile or methanol (HPLC grade)

-

HPLC-UV/MS system

2. Sample Preparation:

-

Prepare a stock solution of the deuterated dicarboxylic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The amount of organic solvent should be minimal (<1%) to not significantly alter the buffer's properties.

3. Incubation:

-

Divide each pH-buffered sample into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Incubate the samples at a controlled temperature (e.g., 40°C). Protect samples from light.

4. Time-Point Quenching and Storage:

-

At each designated time point, take a sample and immediately neutralize it to prevent further degradation before analysis.

-

Store the collected samples at a low temperature (e.g., -20°C) until analysis.

5. Analysis:

-

Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The HPLC method must be able to separate the parent deuterated dicarboxylic acid from any potential degradation products.

-

The mass spectrometer is crucial for identifying degradation products and monitoring for any loss of the deuterium label (H-D exchange).

6. Data Evaluation:

-

Calculate the percentage of the deuterated dicarboxylic acid remaining at each time point relative to the time 0 sample.

-

Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

-

Identify and quantify major degradation products.

Use of Deuterated Dicarboxylic Acids as Internal Standards in LC-MS/MS

Deuterated dicarboxylic acids are excellent internal standards for LC-MS/MS quantification of their non-deuterated analogues in biological matrices. The following workflow illustrates their application.

Conclusion

The utility of deuterated dicarboxylic acids in research and development is significant, but their effective use hinges on proper storage and handling to maintain both chemical purity and isotopic enrichment. By implementing the rigorous protocols outlined in this guide—protecting these compounds from moisture, light, and temperature extremes—scientists can ensure the quality and integrity of these critical reagents. This diligence will lead to more reliable, reproducible, and accurate results in a wide range of scientific applications.

References

- 1. Adipic acid-d10 D 98atom 25373-21-1 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxalic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Glutaric acid - Wikipedia [en.wikipedia.org]

- 12. Adipic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1,10-Decanedioic-D16 Acid as an Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding biological systems and for the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for these studies. The use of stable isotope-labeled internal standards is a critical component of robust quantitative LC-MS methods, as they compensate for variations in sample preparation, chromatography, and mass spectrometric detection.[1] 1,10-Decanedioic-D16 acid, also known as D16-sebacic acid, is a deuterated analog of the C10 dicarboxylic acid, sebacic acid. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it an excellent internal standard for the quantification of sebacic acid and other structurally related long-chain dicarboxylic acids in various biological matrices.

This document provides detailed application notes and representative protocols for the use of 1,10-Decanedioic-D16 acid as an internal standard in metabolomics research.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of a stable isotope-labeled version of the analyte of interest (in this case, 1,10-Decanedioic-D16 acid) is added to the sample at the beginning of the workflow. This "spiked" internal standard experiences the same sample processing and analysis conditions as the endogenous analyte. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to the signal of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response.

Applications

1,10-Decanedioic-D16 acid is primarily used as an internal standard for the quantification of:

-

Sebacic acid (1,10-Decanedioic acid): A naturally occurring dicarboxylic acid that can be found in human urine and is a product of omega-oxidation of fatty acids.

-

Other long-chain dicarboxylic acids: Its structural similarity allows it to be a suitable internal standard for other dicarboxylic acids with similar chain lengths in targeted metabolomics panels.

-

Monitoring LC-MS system stability: It can be included in a mixture of internal standards to assess the performance and stability of the analytical platform throughout a sample queue.[2][3]

Metabolic Pathway Context: Omega-Oxidation of Fatty Acids

Long-chain dicarboxylic acids are products of the omega-oxidation pathway of fatty acids. This metabolic route is an alternative to the primary beta-oxidation pathway and occurs in the endoplasmic reticulum of liver and kidney cells.[4] It becomes more significant when beta-oxidation is impaired.[4] The pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid to a carboxylic acid, thus forming a dicarboxylic acid.[5]

Figure 1: Omega-Oxidation Pathway of Fatty Acids.

Experimental Protocols

The following are representative protocols for the quantification of sebacic acid in human plasma and urine using 1,10-Decanedioic-D16 acid as an internal standard. These protocols are adapted from general methods for dicarboxylic acid analysis and should be optimized and validated for specific laboratory conditions and instrumentation.[6][7]

Preparation of Stock and Working Solutions

-

1,10-Decanedioic-D16 Acid Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1,10-Decanedioic-D16 acid and dissolve it in 1 mL of methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

-

Sebacic Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of sebacic acid and dissolve it in 1 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the sebacic acid stock solution with methanol to cover the expected concentration range in biological samples.

Sample Preparation: Human Plasma

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add 10 µL of the 10 µg/mL 1,10-Decanedioic-D16 acid internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex the samples for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Sample Preparation: Human Urine

-

Thawing and Centrifugation: Thaw frozen urine samples on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Aliquoting: Aliquot 100 µL of the urine supernatant into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add 10 µL of the 10 µg/mL 1,10-Decanedioic-D16 acid internal standard working solution.

-

Dilution: Add 400 µL of water.

-

Vortexing: Vortex the samples for 10 seconds.

-

Transfer for Analysis: Transfer the diluted sample to an autosampler vial for LC-MS analysis. For some urine samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

LC-MS/MS Method

The following is a representative LC-MS/MS method. Optimization of chromatographic and mass spectrometric parameters is essential.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Sebacic Acid: [M-H]⁻ → Fragment ion(s) 1,10-Decanedioic-D16 Acid: [M-H]⁻ → Fragment ion(s) |

| Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the quantitative data. The following tables summarize the expected performance characteristics of a validated method.

Table 2: Method Validation Parameters and Expected Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20% |

| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Internal standard-normalized matrix factor between 0.8 and 1.2 |

| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte stable within ±15% of initial concentration |

Table 3: Example Quantitative Performance Data (Hypothetical)

| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Sebacic Acid | 1 - 1000 | 0.998 | 1 | 3.5 - 8.2 | 4.1 - 9.5 | 92.5 - 108.3 |

Workflow Diagram

The overall experimental workflow for the quantitative analysis of sebacic acid using 1,10-Decanedioic-D16 acid as an internal standard is depicted below.

Figure 2: Experimental Workflow for Quantification.

Conclusion

1,10-Decanedioic-D16 acid is a valuable tool for the accurate and precise quantification of sebacic acid and other long-chain dicarboxylic acids in metabolomics studies. The use of this stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method can provide high-quality quantitative data, which is essential for advancing our understanding of metabolic pathways in health and disease, and for the development of novel diagnostics and therapeutics. The provided protocols and guidelines serve as a starting point for the implementation of this internal standard in your laboratory.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Omega oxidation - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Use of 1,10-Decanedioic-D16 Acid in Fatty Acid Oxidation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanedioic-D16 acid, also known as deuterated sebacic acid, is a stable isotope-labeled analog of the naturally occurring C10 dicarboxylic acid. Its heavy isotope enrichment makes it a powerful tool for tracing the metabolic fate of medium-chain dicarboxylic acids in fatty acid oxidation (FAO) studies. By using mass spectrometry to track the incorporation of deuterium into downstream metabolites, researchers can elucidate pathway dynamics, quantify metabolic fluxes, and assess the impact of therapeutic interventions on fatty acid metabolism. Dicarboxylic acids are products of ω-oxidation of fatty acids and can serve as alternative energy sources, particularly under conditions of metabolic stress.[1] Understanding their oxidation is crucial for research in metabolic disorders such as diabetes, obesity, and inborn errors of metabolism.

Applications

-

Tracing Peroxisomal and Mitochondrial β-oxidation: Dicarboxylic acids are primarily metabolized through β-oxidation in both peroxisomes and mitochondria.[1][2] 1,10-Decanedioic-D16 acid can be used to differentiate the contribution of each organelle to dicarboxylic acid metabolism.

-

Investigating Metabolic Reprogramming in Disease: Cancer cells and cells in other disease states often exhibit altered metabolic pathways. This tracer can be used to study how dicarboxylic acid metabolism is reprogrammed in these conditions.

-

Drug Discovery and Development: The efficacy of drugs targeting fatty acid oxidation can be evaluated by measuring their effect on the metabolism of 1,10-Decanedioic-D16 acid.

-

Inborn Errors of Metabolism: This tracer can be a valuable tool in diagnosing and understanding the pathophysiology of genetic disorders affecting fatty acid oxidation.

Physicochemical Data

| Property | Value |

| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid |

| Synonyms | Decanedioic acid-d16, d16-sebacic acid |

| Molecular Formula | C₁₀H₂D₁₆O₄ |

| Molecular Weight | 218.35 g/mol |

| Monoisotopic Mass | 218.22093699 Da |

| Appearance | Solid |

| Solubility | Soluble in water |

Source: PubChem CID 71309007[3]

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This protocol describes how to trace the metabolism of 1,10-Decanedioic-D16 acid in cultured cells to assess fatty acid oxidation.

Materials:

-

1,10-Decanedioic-D16 acid

-

Cultured cells (e.g., hepatocytes, myotubes, cancer cell lines)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, ice-cold

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS grade solvents (water, acetonitrile, formic acid)

-

Autosampler vials

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Tracer Introduction: Prepare a stock solution of 1,10-Decanedioic-D16 acid in a suitable solvent (e.g., sterile water or DMSO, ensuring final solvent concentration is non-toxic to cells). Replace the culture medium with a fresh medium containing the desired concentration of the tracer (e.g., 50-100 µM).

-